(S)-6-Amino-2-((S)-2-((S)-6-amino-2-palmitamidohexanamido)-3-methylbutanamido)hexanoic acid compound with 2,2,2-trifluoroacetic acid (1:2)
Overview
Description
(S)-6-Amino-2-((S)-2-((S)-6-amino-2-palmitamidohexanamido)-3-methylbutanamido)hexanoic acid compound with 2,2,2-trifluoroacetic acid (1:2) is a synthetic signal oligopeptide known for its ability to promote collagen formation. It is composed of three amino acids linked together with a fatty acid, specifically palmitic acid. This compound is widely used in the cosmetic industry for its anti-aging properties, as it can penetrate the epidermis and stimulate collagen production in the dermis .
Biochemical Analysis
Biochemical Properties
This compound interacts with transforming growth factor-β (TGF-β), a protein that regulates many cellular functions . It is speculated to mimic the effects of thrombospondin-1 (TSP-1), an intrinsic component within the extracellular matrix (ECM), which is widely recognized as the stimulator for TGF-β activation .
Cellular Effects
Palmitoyl tripeptide-5 bistrifluoracetate salt has shown potential to minimize wrinkle depth and possibly provide support in accelerating natural protein production which contribute to the firming and hydration of the skin . It stimulates the production of Type I and Type III collagen by dermal fibroblasts through the activation of TGF-β .
Molecular Mechanism
The compound operates by imitating the functionality of thrombospondin-1 (TSP-1) to activate the growth factor transforming growth factor-β (TGF-β) . This activation of latent TGF-β by the compound may instigate an upsurge in the production of type I and type III collagen by dermal fibroblasts .
Temporal Effects in Laboratory Settings
Over time, the compound has shown a sustained elevation of type I and type III collagen, as well as fibronectin mRNAs in normal dermal fibroblasts
Metabolic Pathways
It is known to interact with TGF-β, a protein involved in many cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-6-Amino-2-((S)-2-((S)-6-amino-2-palmitamidohexanamido)-3-methylbutanamido)hexanoic acid compound with 2,2,2-trifluoroacetic acid (1:2) is synthesized through a liquid phase synthesis method. The process involves the sequential addition of amino acids to form the tripeptide chain, followed by the attachment of the palmitoyl group. The final product is purified through crystallization .
Industrial Production Methods
In industrial settings, the production of palmitoyl tripeptide-5 bistrifluoracetate salt involves large-scale peptide synthesis techniques. These methods ensure high purity and yield, making the compound suitable for commercial use in cosmetics and pharmaceuticals .
Chemical Reactions Analysis
Types of Reactions
(S)-6-Amino-2-((S)-2-((S)-6-amino-2-palmitamidohexanamido)-3-methylbutanamido)hexanoic acid compound with 2,2,2-trifluoroacetic acid (1:2) primarily undergoes substitution reactions due to the presence of reactive amino groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Common reagents used in the synthesis and modification of palmitoyl tripeptide-5 bistrifluoracetate salt include trifluoroacetic acid, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). These reagents facilitate the formation and stabilization of the peptide bonds .
Major Products Formed
The major product formed from the reactions involving palmitoyl tripeptide-5 bistrifluoracetate salt is the tripeptide itself, with modifications depending on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of disulfide bonds, enhancing the stability of the peptide .
Scientific Research Applications
(S)-6-Amino-2-((S)-2-((S)-6-amino-2-palmitamidohexanamido)-3-methylbutanamido)hexanoic acid compound with 2,2,2-trifluoroacetic acid (1:2) has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cell signaling and collagen production.
Medicine: Explored for its potential in wound healing and anti-aging treatments.
Industry: Widely used in the cosmetic industry for its anti-wrinkle and skin-firming properties.
Mechanism of Action
(S)-6-Amino-2-((S)-2-((S)-6-amino-2-palmitamidohexanamido)-3-methylbutanamido)hexanoic acid compound with 2,2,2-trifluoroacetic acid (1:2) exerts its effects by mimicking the activity of thrombospondin I (TSP-1), a protein involved in collagen production. It stimulates the production of transforming growth factor-β (TGF-β), which in turn promotes the synthesis of type I and type III collagen by dermal fibroblasts. This mechanism helps to firm the skin, reduce wrinkles, and improve overall skin health .
Comparison with Similar Compounds
Similar Compounds
Palmitoyl tripeptide-1: Another peptide used in anti-aging products, known for its ability to stimulate collagen and glycosaminoglycan synthesis.
Palmitoyl tetrapeptide-7: Known for its anti-inflammatory properties and ability to reduce skin damage caused by UV exposure.
Palmitoyl hexapeptide-12: Promotes the production of collagen and elastin, improving skin elasticity and firmness.
Uniqueness
(S)-6-Amino-2-((S)-2-((S)-6-amino-2-palmitamidohexanamido)-3-methylbutanamido)hexanoic acid compound with 2,2,2-trifluoroacetic acid (1:2) stands out due to its specific mechanism of action involving TGF-β stimulation. This unique pathway allows it to effectively promote collagen production and improve skin health, making it a valuable ingredient in anti-aging formulations .
Properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-(hexadecanoylamino)hexanoyl]amino]-3-methylbutanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H65N5O5.2C2HF3O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-23-29(39)36-27(21-17-19-24-34)31(40)38-30(26(2)3)32(41)37-28(33(42)43)22-18-20-25-35;2*3-2(4,5)1(6)7/h26-28,30H,4-25,34-35H2,1-3H3,(H,36,39)(H,37,41)(H,38,40)(H,42,43);2*(H,6,7)/t27-,28-,30-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKCOHLNFINRFFR-RROPMPDHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H67F6N5O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10211382 | |
Record name | Palmitoyl tripeptide-5 bistrifluoracetate salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10211382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
839.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
623172-56-5 | |
Record name | Palmitoyl tripeptide-5 bistrifluoracetate salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0623172565 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Palmitoyl tripeptide-5 bistrifluoracetate salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10211382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PALMITOYL TRIPEPTIDE-5 TRIFLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4IV5XO4TGK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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